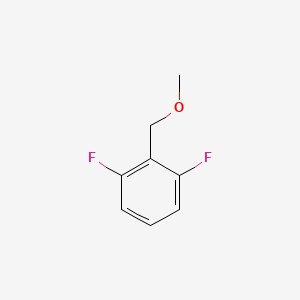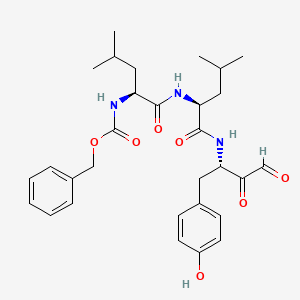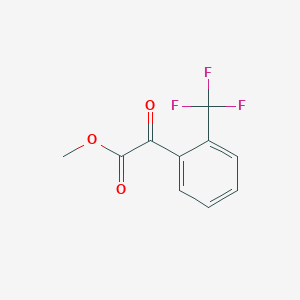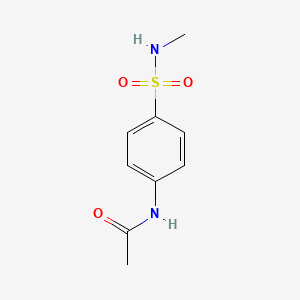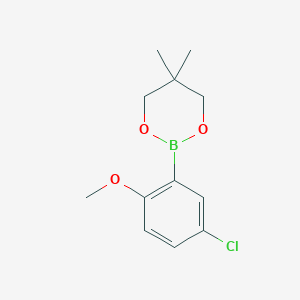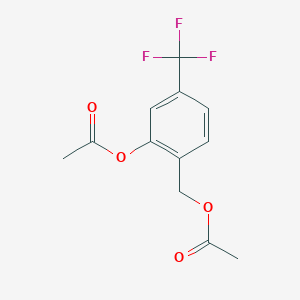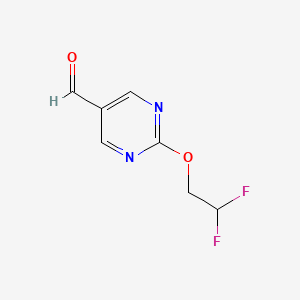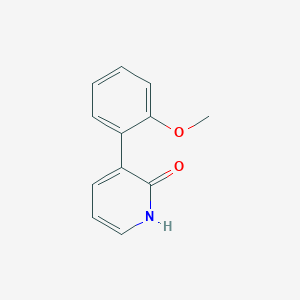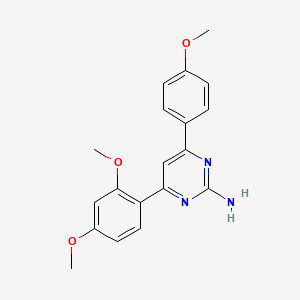
1-Benzyl-3-methyl-pyrazole
Descripción general
Descripción
1-Benzyl-3-methyl-pyrazole, also known as BMMP, is a heterocyclic organic compound with a five-membered ring structure containing three carbon atoms, one nitrogen atom and one benzyl group. It is a colorless, odorless, and crystalline solid with a melting point of 109.5 °C. BMMP has been studied for its potential applications in a variety of scientific fields, including synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-Benzyl-3-methyl-pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester demonstrated significant reduction in corrosion rates, highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).
Crystal Structure Analysis
Pyrazole derivatives including those related to 1-Benzyl-3-methyl-pyrazole have been characterized for their crystal structures. Studies have revealed specific conformational properties of these compounds, contributing to the understanding of their molecular and electronic structures (Kumara et al., 2018).
Antimicrobial Activities
Pyrazole derivatives, including 1-Benzyl-3-methyl-pyrazole, have been synthesized and screened for antimicrobial activities. These compounds have shown potential in inhibiting the growth of various microbes, suggesting their applicability in developing new antimicrobial agents (Shadakshari et al., 2022).
Catalytic Applications
Compounds containing pyrazole structures, akin to 1-Benzyl-3-methyl-pyrazole, have been used to synthesize catalytic complexes. These complexes have shown efficacy in processes like hydroamination, demonstrating the utility of pyrazole derivatives in catalysis (Hua et al., 2012).
Anti-Cancer Properties
Research indicates that certain pyrazole derivatives have potential anti-cancer properties. For instance, studies have identified compounds with significant activity against various cancer cell lines, suggesting their potential in cancer treatment (Abonía et al., 2011).
Spectroscopic Studies
Pyrazole derivatives have been the subject of extensive spectroscopic studies, providing insights into their molecular properties. These studies are critical for understanding the interaction mechanisms and potential applications of these compounds (Pillai et al., 2017).
Synthesis of Novel Compounds
Research into pyrazole derivatives has led to the synthesis of novel compounds with potential pharmacological applications. These syntheses expand the range of available pyrazole-based compounds and open new avenues for drug development (Ibraheem et al., 2020).
Propiedades
IUPAC Name |
1-benzyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUAZMMGWCSYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



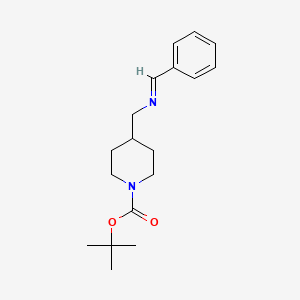

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
